molecular formula C5H5N3S B13814535 (4-Methyl-1,3-thiazol-2-yl)cyanamide

(4-Methyl-1,3-thiazol-2-yl)cyanamide

Cat. No.: B13814535
M. Wt: 139.18 g/mol
InChI Key: LINOGRHPXXFLFS-UHFFFAOYSA-N
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Description

(4-Methyl-1,3-thiazol-2-yl)cyanamide is a heterocyclic organic compound featuring a thiazole ring substituted with a methyl group at the 4-position and a cyanamide group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,3-thiazol-2-yl)cyanamide typically involves the reaction of 4-methylthiazole with cyanamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,3-thiazol-2-yl)cyanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

(4-Methyl-1,3-thiazol-2-yl)cyanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Methyl-1,3-thiazol-2-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the thiazole ring and the cyanamide group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H5N3S

Molecular Weight

139.18 g/mol

IUPAC Name

(4-methyl-1,3-thiazol-2-yl)cyanamide

InChI

InChI=1S/C5H5N3S/c1-4-2-9-5(8-4)7-3-6/h2H,1H3,(H,7,8)

InChI Key

LINOGRHPXXFLFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC#N

Origin of Product

United States

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